Dual-Pharmacophore Architecture vs. Mono-Pharmacophore Benzothiazinone Leads (13 & 17)
The target compound uniquely combines the benzothiazinone core of known dual A2AAR/MAO-B inhibitors with a pyrimidin-2-ylsulfanyl acetamide tail. The benchmark benzothiazinone lead 17 (N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide) achieves A2A Ki = 39.5 nM and MAO-B IC50 = 34.9 nM, while lead 13 (2-(3-chlorophenoxy) derivative) shows MAO-B IC50 = 1.63 nM [1]. The pyrimidinylthioacetamide group is absent in these leads; its inclusion is hypothesized to introduce orthogonal Sirt2 or kinase activity based on the behavior of analogous pyrimidin-2-ylsulfanyl acetamides (e.g., SirReal2 Sirt2 IC50 = 140 nM) [2]. No direct head-to-head data are published; this is a class-level inference from scaffold hybridization.
| Evidence Dimension | Pharmacophore composition and predicted multi-target engagement breadth |
|---|---|
| Target Compound Data | Benzothiazinone + pyrimidin-2-ylsulfanyl acetamide (dual pharmacophore) |
| Comparator Or Baseline | Compound 17: benzothiazinone + phenylbutanamide; Compound 13: benzothiazinone + chlorophenoxy; SirReal2: pyrimidinylthioacetamide only |
| Quantified Difference | Not directly quantified; structural hybridization predicts expanded target panel vs. any single comparator |
| Conditions | Comparative structural analysis based on published pharmacophores for A2AAR, MAO-B, and Sirt2 |
Why This Matters
Enables screening against a broader target space (A2A, MAO-B, Sirt2, and potentially kinases) in a single compound, reducing the number of compounds required for initial multi-target hit identification.
- [1] Stössel, A., et al. "Dual targeting of adenosine A2A receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones." Journal of Medicinal Chemistry 56.11 (2013): 4580-4596. View Source
- [2] Rumpf, T., et al. "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications 6 (2015): 6263. View Source
